3,5-DIMETHOXY-N-[4-(THIOPHEN-2-YL)-5-(2,2,2-TRIFLUOROACETYL)-1,3-THIAZOL-2-YL]BENZAMIDE
Description
3,5-DIMETHOXY-N-[4-(THIOPHEN-2-YL)-5-(2,2,2-TRIFLUOROACETYL)-1,3-THIAZOL-2-YL]BENZAMIDE is a benzamide derivative featuring a thiazole core substituted with electron-rich and electron-withdrawing groups. The benzamide moiety is substituted with 3,5-dimethoxy groups, enhancing solubility and modulating electronic properties. The thiazole ring at position 2 of the benzamide is further functionalized at position 4 with a thiophen-2-yl group (electron-donating) and at position 5 with a trifluoroacetyl group (strong electron-withdrawing). The trifluoroacetyl group, in particular, is notable for its metabolic stability and lipophilicity, traits common in agrochemical and pharmaceutical candidates .
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4S2/c1-26-10-6-9(7-11(8-10)27-2)16(25)23-17-22-13(12-4-3-5-28-12)14(29-17)15(24)18(19,20)21/h3-8H,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEQJPBSWJLDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHOXY-N-[4-(THIOPHEN-2-YL)-5-(2,2,2-TRIFLUOROACETYL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the condensation of thiourea with α-haloketones under acidic conditions.
Introduction of the Thiophene Group: This step involves the coupling of thiophene with the thiazole ring, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Trifluoroacetyl Group: This is usually done via acylation reactions using trifluoroacetic anhydride.
Methoxylation of the Benzamide Core:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings.
Reduction: Reduction reactions can target the carbonyl groups in the trifluoroacetyl moiety.
Substitution: The methoxy groups on the benzamide core can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced products may feature alcohol or amine functionalities.
Substitution: Substituted products will vary depending on the nucleophile used.
Scientific Research Applications
3,5-DIMETHOXY-N-[4-(THIOPHEN-2-YL)-5-(2,2,2-TRIFLUOROACETYL)-1,3-THIAZOL-2-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: The compound may modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
(a) 4-Chloro-N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}benzamide
- Structure : Benzamide linked to a thiazole ring substituted with a dichlorophenylmethyl group.
- Key Differences: Substituents: Lacks the trifluoroacetyl and thiophen-2-yl groups present in the target compound. Instead, it features chloro substituents on both the benzamide (4-Cl) and the thiazole-attached aryl group.
(b) 2-Fluoro-N-(2-methoxy-ethyl)-N-[5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-benzamide
- Structure : Benzamide connected to a 1,3,4-thiadiazole ring substituted with 4-methoxyphenyl and 2-methoxyethyl groups.
- Key Differences :
- Heterocycle : The thiadiazole ring (vs. thiazole in the target compound) introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity.
- Substituents : Methoxy groups are electron-donating, contrasting with the trifluoroacetyl group. This may reduce metabolic stability compared to the target compound .
(c) S-Alkylated 1,2,4-Triazoles (e.g., compounds [10–15] from )
- Structure : Triazole cores substituted with sulfonylphenyl and fluorophenyl groups.
- Key Differences :
Physicochemical and Pharmacological Trends
| Compound | Core Heterocycle | Key Substituents | LogP* (Predicted) | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | Thiazole | 3,5-OMe, Thiophen-2-yl, CF₃CO | ~3.5 | High (CF₃ group) |
| 4-Chloro-N-{5-[(2,3-Cl₂Ph)CH₂]-thiazol} | Thiazole | 4-Cl, (2,3-Cl₂Ph)CH₂ | ~4.2 | Moderate |
| 2-Fluoro-N-(thiadiazol-2-yl)-benzamide | Thiadiazole | 4-OMePh, 2-MeOCH₂CH₂ | ~2.8 | Low (methoxy) |
| S-Alkylated Triazole [10–15] | Triazole | SO₂Ph, 2,4-F₂Ph | ~2.1 | Moderate (SO₂Ph) |
*LogP estimated using fragment-based methods.
- Trifluoroacetyl vs. Sulfonyl Groups : The CF₃CO group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to sulfonyl groups .
- Thiophen-2-yl vs. Halogenated Aryl : Thiophene may improve π-stacking interactions in biological targets, whereas halogenated aryl groups (e.g., Cl, F) enhance binding to hydrophobic pockets .
Biological Activity
The compound 3,5-Dimethoxy-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by:
- Benzamide core : Provides a stable framework for biological activity.
- Methoxy groups : Located at the 3 and 5 positions on the benzene ring, which may enhance solubility and bioavailability.
- Thiazole and thiophene moieties : These heterocycles are known for their diverse pharmacological properties.
The molecular formula is , with a molecular weight of approximately 385.4 g/mol.
Anticancer Activity
Several studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound's structure suggests potential interactions with cancer cell pathways. For instance:
- Mechanism of Action : It is hypothesized that the compound may inhibit specific enzymes involved in tumor growth or induce apoptosis in cancer cells.
- Case Studies : In vitro studies have shown that similar thiazole derivatives can reduce cell viability in various cancer cell lines (e.g., A549 lung cancer cells) at concentrations as low as 10 µM .
Antimicrobial Activity
The presence of the thiophene ring in the compound is associated with antimicrobial effects:
- Research Findings : Compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria. For example, derivatives have shown inhibition zones greater than 15 mm when tested against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Thiazole derivatives are also recognized for their anti-inflammatory effects:
- Mechanism : They may inhibit cyclooxygenase (COX) enzymes or modulate cytokine production.
- Evidence : In animal models, compounds structurally related to this benzamide have reduced inflammation markers significantly .
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Reduced viability in A549 cells | |
| Antimicrobial | Inhibition of S. aureus and E. coli | |
| Anti-inflammatory | Decreased cytokine levels |
The biological activity of this compound can be attributed to several potential mechanisms:
- Enzyme Inhibition : The thiazole moiety may interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : The compound could act on specific receptors involved in cell signaling pathways related to cancer proliferation or inflammation.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core. Key steps include:
- Thiazole ring construction : Cyclocondensation of thioamide derivatives with α-haloketones, as described in analogous protocols for 1,3-thiazole synthesis .
- Trifluoroacetyl introduction : Acylation using trifluoroacetic anhydride under inert conditions (e.g., dry DCM, 0–5°C) to avoid hydrolysis .
- Benzamide coupling : Utilize peptide coupling agents like EDC/HOBt in DMF, with 3,5-dimethoxybenzoic acid as the acyl donor .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (DMF/EtOH, 1:1) ensures >95% purity. Monitor intermediates via TLC and characterize final products using HPLC-MS .
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
Answer:
- NMR : Use -, -, and -NMR to confirm regiochemistry, particularly the trifluoroacetyl group and thiophene-thiazole linkage. - HMBC correlations resolve ambiguities in aromatic substituent positions .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (MeOH/CHCl) and refine structures using SHELXL-2018. Validate hydrogen bonding and π-stacking interactions with PLATON .
Basic: What biological assays are suitable for evaluating this compound’s activity, given its structural features?
Answer:
- Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi, with ciprofloxacin as a positive control .
- Anti-inflammatory potential : COX-2 inhibition via ELISA, leveraging the thiazole-thiophene motif’s affinity for prostaglandin synthase .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices. Use EC values to compare with reference drugs like doxorubicin .
Advanced: How can the mechanism of action be elucidated for this compound’s bioactivity?
Answer:
- Enzymatic assays : Conduct kinetic studies (e.g., fluorometric protease assays) to identify target enzymes. Use Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .
- Molecular docking : Perform AutoDock Vina simulations with homology models (e.g., COX-2 PDB: 5KIR) to predict binding modes. Focus on interactions between the trifluoroacetyl group and catalytic residues .
Advanced: What computational methods are recommended for studying electronic properties and reactivity?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Identify nucleophilic/electrophilic sites using NBO analysis .
- MD simulations : Simulate solvation in explicit water (AMBER force field) to assess stability and aggregation propensity. Correlate with experimental solubility data .
Advanced: How should researchers resolve contradictions in bioactivity data across studies?
Answer:
- Multi-parametric validation : Replicate assays under standardized conditions (e.g., pH, serum content) to isolate variables. Use ANOVA with post-hoc Tukey tests to assess significance .
- Meta-analysis : Pool data from independent studies (e.g., IC values) and apply random-effects models to quantify heterogeneity. Stratify by cell type or assay methodology .
Advanced: What methodologies assess environmental persistence and ecotoxicological impacts?
Answer:
- Degradation studies : Perform hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-A exposure) to quantify half-lives. Analyze metabolites via LC-QTOF-MS .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Compare EC values to regulatory thresholds (e.g., REACH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
